molecular formula C10H12BrNO3S B6664952 2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid

2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid

Cat. No.: B6664952
M. Wt: 306.18 g/mol
InChI Key: LWCQOBUZHUTKKG-UHFFFAOYSA-N
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Description

2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid is an organic compound that features a brominated thiophene ring attached to a pentanoic acid moiety via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as thiophene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid exerts its effects depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated thiophene ring and a pentanoic acid moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.

Properties

IUPAC Name

2-[(4-bromothiophene-2-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-2-3-7(10(14)15)12-9(13)8-4-6(11)5-16-8/h4-5,7H,2-3H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCQOBUZHUTKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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